1-Propan-2-ylimidazole-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-ylimidazole-2-sulfonyl fluoride is a chemical compound that has garnered attention in various fields of research and industry It is a sulfonamide derivative, known for its potential applications in scientific experiments and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propan-2-ylimidazole-2-sulfonyl fluoride typically involves the reaction of 1-propan-2-ylimidazole with a sulfonyl fluoride reagent. One common method includes the following steps:
Starting Material Preparation: 1-Propan-2-ylimidazole is prepared through the alkylation of imidazole with isopropyl bromide.
Sulfonylation Reaction: The prepared 1-Propan-2-ylimidazole is then reacted with a sulfonyl fluoride reagent, such as sulfuryl fluoride (SO2F2), under controlled conditions. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Propan-2-ylimidazole-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid and fluoride ion.
Oxidation and Reduction: While less common, the imidazole ring can participate in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine and pyridine are often used to facilitate reactions involving the sulfonyl fluoride group.
Solvents: Organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran are typically used to dissolve the reactants and control the reaction environment.
Major Products
Sulfonamides: Formed by the substitution of the sulfonyl fluoride group with amines.
Sulfonates: Result from the reaction with alcohols or thiols.
Sulfonic Acids: Produced through hydrolysis of the sulfonyl fluoride group.
Scientific Research Applications
1-Propan-2-ylimidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacological agent, especially in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, where its reactivity can be harnessed for various applications.
Mechanism of Action
The mechanism by which 1-Propan-2-ylimidazole-2-sulfonyl fluoride exerts its effects is primarily through the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, effectively modifying the target molecule’s structure and function. In biological systems, this mechanism is often exploited to inhibit enzymes by covalently modifying active site residues.
Comparison with Similar Compounds
Similar Compounds
1-Propan-2-ylimidazole-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
1-Propan-2-ylimidazole-2-sulfonic acid: Contains a sulfonic acid group, resulting from the hydrolysis of the sulfonyl fluoride group.
1-Propan-2-ylimidazole-2-sulfonyl chloride: Features a sulfonyl chloride group, which can also undergo substitution reactions.
Uniqueness
1-Propan-2-ylimidazole-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to sulfonamides and sulfonic acids
Properties
IUPAC Name |
1-propan-2-ylimidazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S/c1-5(2)9-4-3-8-6(9)12(7,10)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBBSGRRJBIINE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.